1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
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Overview
Description
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated ketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling of the Pyrazole and Piperazine Rings: The pyrazole and piperazine rings are coupled together using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, appropriate solvents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can be compared with other similar compounds, such as:
1-(4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone: Lacks the phenyl group on the pyrazole ring.
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(methyl)phenyl]piperazin-1-yl}ethanone: Lacks the trifluoromethyl group.
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone: Contains a piperidine ring instead of a piperazine ring.
Uniqueness: The presence of both the trifluoromethyl group and the piperazine ring in this compound contributes to its unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H23F3N4O |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H23F3N4O/c23-22(24,25)18-7-4-8-19(15-18)28-13-11-27(12-14-28)16-21(30)29-20(9-10-26-29)17-5-2-1-3-6-17/h1-8,10,15,20H,9,11-14,16H2 |
InChI Key |
XAVWAJLERPJQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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